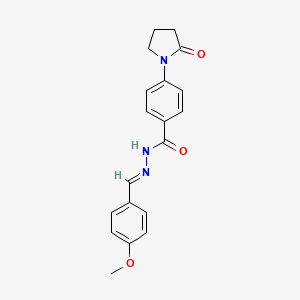
N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
Vue d'ensemble
Description
N-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as MBOPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MBOPB is a hydrazone derivative of 4-(2-oxo-1-pyrrolidinyl)benzoic acid and 4-methoxybenzaldehyde.
Mécanisme D'action
The mechanism of action of N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is complex and involves the modulation of various signaling pathways and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating the intrinsic and extrinsic apoptotic pathways and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase and downregulating the expression of various cell cycle regulatory proteins.
In fungal cells, N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide acts by disrupting the cell wall and membrane integrity, inhibiting the synthesis of ergosterol, and inducing oxidative stress and DNA damage. These effects ultimately lead to the inhibition of fungal growth and development and the prevention of plant disease.
Effets Biochimiques Et Physiologiques
N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to exhibit various biochemical and physiological effects in different biological systems. In cancer cells, it induces the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. It also inhibits the expression of various angiogenic factors and metalloproteinases, thereby preventing tumor growth and metastasis.
In fungal cells, N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide induces the accumulation of ROS and the depletion of glutathione, leading to oxidative stress and cell death. It also inhibits the activity of various enzymes involved in fungal cell wall and membrane biosynthesis, such as chitin synthase and glucan synthase.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide possesses several advantages for use in laboratory experiments. It is a stable and easily synthesizable compound that can be obtained in high yield and purity. It exhibits potent and selective activity against various biological targets, making it a valuable tool for the study of various cellular processes and signaling pathways.
However, N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide also has some limitations for use in laboratory experiments. It exhibits poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has potential toxicity and side effects, which need to be carefully evaluated and monitored.
Orientations Futures
N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has significant potential for future research and development in various fields of scientific research. Some possible future directions include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in vivo to determine its efficacy and safety for use in humans.
3. Identification of the molecular targets and mechanisms of action of N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in different biological systems to better understand its biological effects and potential applications.
4. Development of novel formulations and delivery systems for N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide to improve its solubility, bioavailability, and targeting efficiency.
5. Screening of N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide derivatives and analogs for improved activity and selectivity against various biological targets.
Conclusion:
In conclusion, N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is a synthetic compound with significant potential for various applications in scientific research. Its unique chemical structure and properties make it a valuable tool for the study of various cellular processes and signaling pathways. Further research and development are needed to fully realize its potential and translate it into practical applications in medicine, agriculture, and materials science.
Applications De Recherche Scientifique
N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to possess significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It acts by inducing apoptosis and inhibiting cell proliferation through the modulation of various signaling pathways.
In agriculture, N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been demonstrated to exhibit potent antifungal activity against various plant pathogens, including Fusarium oxysporum and Rhizoctonia solani. It acts by inhibiting the growth and development of fungal hyphae and spores, thereby preventing the infection and spread of plant diseases.
In materials science, N'-(4-methoxybenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been utilized as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and metal-organic frameworks. Its unique chemical structure and properties make it a versatile and valuable tool for the design and synthesis of novel materials with tailored properties.
Propriétés
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-10-4-14(5-11-17)13-20-21-19(24)15-6-8-16(9-7-15)22-12-2-3-18(22)23/h4-11,13H,2-3,12H2,1H3,(H,21,24)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGPOJUKPHRPP-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid (4-methoxy-benzylidene)-hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




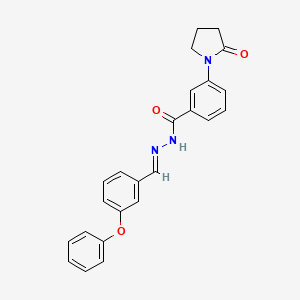
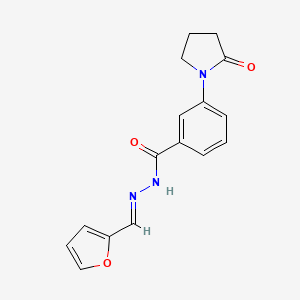
![4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B3833455.png)
![2,2,2-trifluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B3833460.png)
![N,N'-bis[1-(hydroxymethyl)pentyl]ethanediamide](/img/structure/B3833466.png)
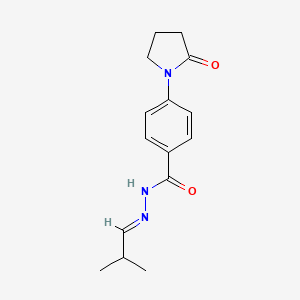
![N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3833489.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3833497.png)
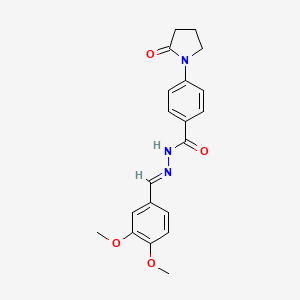
![methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3833516.png)
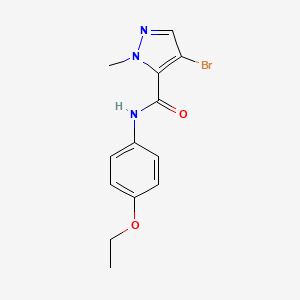
![1-(methoxymethyl)-N-[(4-methylphenyl)(pyridin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3833535.png)